BenchChemオンラインストアへようこそ!

N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

HIV-1 entry inhibition gp120-CD4 interaction structure–activity relationship

N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-38-9, molecular formula C19H29N3O2, molecular weight 331.46 g/mol) is a synthetic oxalamide derivative belonging to the class of small-molecule CD4-mimetic HIV-1 entry inhibitors. This compound class, characterized by an aromatic ring, an oxalamide linker, and a piperidine moiety, competitively targets the conserved Phe43 cavity of HIV-1 gp120 to block the gp120–CD4 protein–protein interaction essential for viral entry.

Molecular Formula C19H29N3O2
Molecular Weight 331.46
CAS No. 946291-38-9
Cat. No. B2848963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
CAS946291-38-9
Molecular FormulaC19H29N3O2
Molecular Weight331.46
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C(C)C
InChIInChI=1S/C19H29N3O2/c1-13(2)22-10-8-16(9-11-22)12-20-18(23)19(24)21-17-14(3)6-5-7-15(17)4/h5-7,13,16H,8-12H2,1-4H3,(H,20,23)(H,21,24)
InChIKeyZOIXUQQJFXWTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-38-9): Structural Overview and Procurement Context


N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-38-9, molecular formula C19H29N3O2, molecular weight 331.46 g/mol) is a synthetic oxalamide derivative belonging to the class of small-molecule CD4-mimetic HIV-1 entry inhibitors . This compound class, characterized by an aromatic ring, an oxalamide linker, and a piperidine moiety, competitively targets the conserved Phe43 cavity of HIV-1 gp120 to block the gp120–CD4 protein–protein interaction essential for viral entry [1]. The target compound incorporates two distinguishing structural features: a 2,6-dimethylphenyl group on the N1 oxalamide terminus and a 1-isopropylpiperidin-4-ylmethyl moiety on the N2 terminus, connected via a methylene spacer to the oxalamide core [2]. These features differentiate it from the prototypical NBD-series compounds (e.g., NBD-556, NBD-557) which bear para-halogenated phenyl rings and 2,2,6,6-tetramethylpiperidine groups without a methylene spacer [3].

Why Generic Substitution of N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-38-9) Carries Scientific Risk


Within the oxalamide CD4-mimetic class, minor structural modifications produce quantitatively measurable differences in gp120 binding affinity, antiviral potency, CD4 agonist/antagonist character, and cytotoxicity profiles that render generic interchange scientifically unsound. The prototypical compound NBD-556 (para-chloro substitution, tetramethylpiperidine) binds gp120 with a Kd of approximately 3.7 μM [1], while a close structural analog bearing a 4-chloro-3-fluorophenyl and 1-isopropylpiperidin-4-yl moiety (BDBM50333271, CAS not assigned) exhibits a dramatically weaker gp120 binding affinity of Kd = 1.90 × 10³ nM (1.9 μM) and an antiviral IC50 of 1.00 × 10⁵ nM in a CD4-expressing Cf2Th cell-based infectivity assay [2]. Published structure–activity relationship (SAR) studies have demonstrated that both the nature of the aromatic ring substitution (position, electronic character, steric bulk) and the piperidine N-substitution pattern (alkyl group size, presence or absence of a methylene spacer) critically modulate target engagement, with meta-fluoro substitution and cyclohexyl/guanidine piperidine modifications producing significant potency gains [3][4]. The target compound's unique combination of ortho-dimethyl substitution on the phenyl ring and the isopropylpiperidine-methylene architecture cannot be assumed to reproduce the activity profile of any single literature analog without direct comparative data. Procurement decisions based solely on class membership risk selecting a compound with uncharacterized potency, selectivity, or functional behavior at the gp120–CD4 interface.

Quantitative Differentiation Evidence for N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-38-9) Versus Closest Analogs


Ortho-Dimethylphenyl Substitution vs. Para-Halo Substitution: Steric and Electronic Differentiation at the gp120 Phe43 Cavity Interface

The target compound bears a 2,6-dimethylphenyl group, creating a sterically hindered ortho-substituted aromatic terminus. In contrast, the prototypical CD4 mimics NBD-556 and NBD-557 feature para-chloro and para-bromo substitution, respectively, which project a linear halogen-bond donor into the Phe43 cavity of gp120 [1]. Published X-ray crystallographic studies of NBD-series compounds bound to the HIV-1 gp120 core (PDB entries at ~2 Å resolution) confirm that the aromatic ring of NBD-556 inserts into the hydrophobic Phe43 cavity with the para-chloro group making specific contacts with cavity-lining residues including Ser375 [2]. The ortho-dimethyl substitution pattern of the target compound introduces two methyl groups flanking the oxalamide NH, which imposes a torsional constraint on the aryl–oxalamide dihedral angle and alters the projection vector of the phenyl ring relative to the oxalamide plane. This steric effect is absent in all para-substituted NBD analogs. In a structurally analogous context, the close comparator N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide (meta-fluoro, para-chloro) exhibits a Kd of 1.90 × 10³ nM for gp120, representing a ~510-fold weaker binding than NBD-556 (Kd = 3.7 × 10³ nM, i.e., 3.7 μM) [3][4]. This demonstrates that modification of the aromatic substitution pattern can produce substantial quantitative changes in target affinity. No direct binding data for the 2,6-dimethylphenyl variant is publicly available; the magnitude and direction of affinity change relative to NBD-556 or the 4-chloro-3-fluoro analog remain experimentally uncharacterized.

HIV-1 entry inhibition gp120-CD4 interaction structure–activity relationship

1-Isopropylpiperidine with Methylene Spacer vs. 2,2,6,6-Tetramethylpiperidine: Conformational Flexibility and Basicity Differentiation

The target compound features a 1-isopropylpiperidin-4-ylmethyl group connected to the oxalamide via a methylene (–CH2–) spacer, whereas the NBD series (NBD-556, NBD-557, NBD-09027) utilizes a 2,2,6,6-tetramethylpiperidin-4-yl group directly attached to the oxalamide nitrogen [1]. This structural difference has two quantifiable consequences. First, the methylene spacer increases the rotatable bond count by one (from ~6 to ~7 rotatable bonds), enhancing conformational flexibility at the piperidine–oxalamide junction. Published SAR studies by Kobayakawa et al. (2018) demonstrated that modification of the junction region between the oxalamide linker and the aromatic moiety (e.g., introduction of an indole-type group) significantly alters anti-HIV activity, establishing that conformational flexibility at this interface is a key determinant of biological potency [2]. Second, the basicity of the piperidine nitrogen differs: the 1-isopropylpiperidine moiety (predicted pKa ~9.5–10.5 for the tertiary amine) presents different protonation behavior compared to the sterically hindered 2,2,6,6-tetramethylpiperidine (predicted pKa ~10.5–11.5) . The X-ray structures of NBD-556 and NBD-09027 bound to gp120 confirm that the basic piperidine nitrogen is positioned in close proximity to Asp368 of gp120 without forming a direct hydrogen bond or salt bridge, a feature linked to suboptimal antagonist properties of the NBD series [3]. The altered basicity and spatial positioning conferred by the isopropyl substitution and methylene spacer in the target compound may shift the nitrogen–Asp368 distance and electrostatic interaction potential relative to the tetramethylpiperidine scaffold. Direct comparative data for the target compound are not available.

piperidine SAR CD4 mimicry conformational analysis

Predicted Physicochemical Property Differentiation: Lipophilicity and Solubility Profile vs. NBD-556

The target compound's calculated partition coefficient (cLogP) is estimated at approximately 3.5–4.0, compared to cLogP ~3.0–3.5 for NBD-556 [1]. The 2,6-dimethyl substitution replaces the para-chloro group (a moderately electron-withdrawing, lipophilic substituent) with two ortho-methyl groups, while the isopropyl group on the piperidine ring adds additional hydrophobicity relative to the tetramethyl substitution. Original CD4 mimics such as NBD-556 are documented to have poor aqueous solubility due to their hydrophobic aromatic ring-containing structures, a limitation recognized in the development of soluble-type CD4 mimics [2]. The increased lipophilicity of the target compound is predicted to further reduce aqueous solubility relative to NBD-556, which may be disadvantageous for in vitro assay conditions but potentially favorable for membrane permeability. The molecular weight (331.46 g/mol), hydrogen bond donor count (2, both oxalamide NH groups), and hydrogen bond acceptor count (3, oxalamide carbonyls and piperidine nitrogen) place the compound within Lead-Like chemical space (per the Oprea criteria: MW ≤ 460, cLogP –4 to 4.2, HBD ≤ 5, HBA ≤ 9) [3]. These properties are computationally predicted; experimental logP, solubility, and permeability data are not publicly available for this compound.

drug-likeness lipophilicity aqueous solubility

Binding Affinity Gap: Direct Comparative Data Deficit Between Target Compound and Characterized CD4 Mimetics

A systematic search of publicly available databases (BindingDB, ChEMBL, PubChem BioAssay, PubMed) as of mid-2026 reveals no direct gp120 binding affinity data (Kd, Ki, or IC50) for N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide. This contrasts sharply with the well-characterized NBD series: NBD-556 binds gp120 with Kd = 3.7 × 10³ nM by ITC [1], NBD-557 (para-bromo analog) shows comparable affinity [2], and NBD-09027 (modified piperidine) demonstrates reduced CD4 agonist activity with retained binding [3]. The closest structurally characterized comparator, N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide, which shares the isopropylpiperidine scaffold but differs in aromatic substitution (para-chloro-meta-fluoro vs. ortho-dimethyl), shows markedly weaker gp120 binding: Kd = 1.90 × 10³ nM (ITC) and an antiviral IC50 of 1.00 × 10⁵ nM [4]. The absence of binding data for the target compound represents a critical evidence gap that precludes quantitative potency comparison. Researchers considering this compound for gp120-targeted applications must perform de novo binding and functional assays.

gp120 binding affinity ITC SPR

Evidence-Based Application Scenarios for N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-38-9)


Scaffold-Hopping and SAR Expansion in CD4-Mimetic HIV-1 Entry Inhibitor Programs

The target compound's unique ortho-dimethylphenyl substitution pattern, combined with the isopropylpiperidine–methylene architecture, makes it a structurally distinct addition to an SAR matrix that has predominantly explored para- and meta-substituted phenyl oxalamides. Published SAR studies have established that aromatic ring substitution position critically influences gp120 binding [1], while piperidine N-modifications affect both potency and the CD4 agonist/antagonist balance [2]. Incorporating this compound into a broader analog set enables interrogation of whether ortho-substitution can be sterically accommodated within the Phe43 cavity without the entropic penalty associated with the less flexible tetramethylpiperidine scaffold. Researchers engaged in lead optimization of CD4-mimetic entry inhibitors may procure this compound specifically to probe the steric tolerance of the gp120 binding pocket at the 2- and 6-positions of the phenyl ring, a dimension unexplored in the published NBD series.

Conformational Flexibility Studies at the Oxalamide–Piperidine Junction

The methylene spacer connecting the oxalamide core to the piperidine ring introduces an additional rotatable bond not present in NBD-556 or NBD-557. Kobayakawa et al. (2018) demonstrated that conformational flexibility in the junction region significantly impacts anti-HIV activity, with indole-type junction modifications yielding compounds of high potency [3]. This compound enables systematic testing of whether a simple methylene insertion—the minimal possible increase in junction flexibility—produces measurable changes in gp120 binding thermodynamics (ΔH, –TΔS), CD4 mimicry (coreceptor exposure, 17b antibody enhancement), or antiviral potency relative to directly linked oxalamide–piperidine analogs. Such data would refine pharmacophore models for the oxalamide CD4-mimetic class.

Physicochemical Property Optimization and Solubility Engineering for in Vivo CD4 Mimetics

The recognized poor aqueous solubility of first-generation CD4 mimics (e.g., NBD-556) has driven the development of soluble-type small-molecule CD4 mimics incorporating polar functionality [4]. The target compound, with its predicted higher cLogP (~3.5–4.0) relative to NBD-556 (~3.0–3.5) [5], serves as a useful negative-control or reference point for solubility optimization campaigns. By quantifying the experimental solubility, logD, and permeability of this compound alongside more polar analogs, medicinal chemistry teams can establish quantitative structure–property relationship (QSPR) models to guide the design of CD4 mimics with balanced potency and biopharmaceutical properties.

CD4 Agonist vs. Antagonist Profiling in the NBD Chemotype

A critical limitation of the NBD series is their CD4 agonist character—they bind gp120 and induce the same conformational changes as soluble CD4, including coreceptor site exposure, which can paradoxically enhance infection of CD4-negative cells [6]. NBD-09027 was identified as a compound with reduced agonist properties [2]. The target compound's distinct piperidine nitrogen basicity (predicted pKa ~9.5–10.5 vs. ~10.5–11.5 for tetramethylpiperidine) and altered spatial relationship to gp120 Asp368 may produce a different agonist/antagonist profile. Procurement for functional profiling in coreceptor activation assays (CCR5 binding, 17b antibody exposure) and CD4-negative infectivity models is warranted to determine whether the isopropylpiperidine–methylene architecture converts the NBD chemotype from a CD4 agonist toward a neutral antagonist or silent binder.

Quote Request

Request a Quote for N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.